Hyoscyamine sulphate
Description
Contextualization within Tropane (B1204802) Alkaloid Chemistry
Tropane alkaloids are a class of bicyclic organic compounds known for their characteristic tropane ring structure, which consists of a pyrrolidine (B122466) and a piperidine (B6355638) ring sharing a nitrogen atom and two carbon atoms. uomustansiriyah.edu.iqresearchgate.net Hyoscyamine (B1674123) is an ester formed from the alcohol tropine (B42219) and tropic acid. uomustansiriyah.edu.iq The sulphate form, hyoscyamine sulphate, enhances its solubility in water. chemicalbook.com
The biosynthesis of hyoscyamine in plants involves the stereospecific incorporation of the amino acid ornithine to form the pyrrolidine ring of tropine. uomustansiriyah.edu.iq The remaining carbon atoms are derived from acetate (B1210297). uomustansiriyah.edu.iq The tropic acid moiety is formed through an intramolecular rearrangement of phenyllactate. uomustansiriyah.edu.iq The esterification of tropine with (-)-tropic acid yields hyoscyamine. uomustansiriyah.edu.iq It is important to note that hyoscyamine is the levo-isomer and is known to racemize to the more stable atropine (B194438), which is a 1:1 mixture of the (S)-(-) and (R)-(+)-hyoscyamine isomers. uomustansiriyah.edu.iqmdpi.com The (S)-(-) isomer is considered to be significantly more potent than the (R)-(+) isomer. mdpi.com
Historical Trajectory of Chemical and Pharmacological Inquiry
The investigation into the properties of plants containing hyoscyamine dates back centuries, with early uses in traditional medicine. u-paris.fr Scientific research into hyoscyamine and its related alkaloids began in the 19th century. In 1833, Geiger and Hesse were the first to publish the isolation of atropine from Atropa belladonna and Hyoscyamus niger. mdpi.com The stereochemical relationship between hyoscyamine and atropine was later elucidated by Kraut and Lossen, who demonstrated that atropine is the racemic form of hyoscyamine by observing that both compounds yield tropic acid and tropine upon alkaline hydrolysis. mdpi.com A significant advancement was made by Ladenburg in 1879, who discovered that the hydrolysis reaction could be reversed, establishing a method for esterifying tropine with various organic acids. mdpi.com Research into the specific actions of hyoscyamine dates back to at least 1826. nih.govdrugbank.com
Contemporary Research Significance and Scope
This compound continues to be a subject of significant research due to its wide-ranging pharmacological effects. Its primary mechanism of action is the non-selective, competitive antagonism of muscarinic acetylcholine (B1216132) receptors. nih.gov This action inhibits the parasympathetic nervous system, leading to effects on various bodily systems, including the gastrointestinal tract, heart, and exocrine glands. nih.govncats.io
Current research often focuses on its application in gastroenterology, particularly in the study of functional gastrointestinal disorders like irritable bowel syndrome. drugs.com It is also investigated for its role in controlling excessive respiratory secretions. nih.gov Modern analytical techniques are crucial in contemporary research for the accurate quantification of this compound in various matrices. High-performance liquid chromatography (HPLC) is a commonly used method for its determination in pharmaceutical formulations and biological samples. scribd.comisciii.esoup.comresearchgate.net Other analytical methods include gas chromatography and radioimmunoassays. nih.gov Research also delves into the biosynthesis of tropane alkaloids in plants, with studies exploring the genetic and enzymatic pathways to potentially enhance the production of these valuable compounds. medkoo.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₅₂N₂O₁₂S | nih.govchemicalbook.com |
| Molecular Weight | 712.8 g/mol | nih.gov |
| Appearance | Solid powder | medkoo.com |
| Solubility | Very soluble in water, sparingly soluble or soluble in ethanol (B145695) (96 per cent). | chemicalbook.com |
| IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid | nih.gov |
| CAS Number | 620-61-1 | scbt.com |
Key Research Findings Summary
| Research Area | Key Findings | Relevant Techniques |
| Pharmacology | Acts as a non-selective, competitive antagonist of muscarinic acetylcholine receptors, inhibiting parasympathetic activity. nih.gov | In vitro receptor binding assays |
| Biosynthesis | The tropane ring is derived from ornithine and acetate; tropic acid from phenyllactate. uomustansiriyah.edu.iq | Isotopic labeling studies |
| Analytical Chemistry | HPLC is a robust method for quantification in various samples. scribd.comisciii.esoup.com UV and fluorescence detection can be used. oup.comresearchgate.net | HPLC, Gas Chromatography, Radioimmunoassay |
| Clinical Research | Investigated for its role in functional GI disorders and control of respiratory secretions. drugs.comnih.gov | Randomized controlled trials |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H25NO7S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16-;/m1./s1 |
InChI Key |
VJFQPODMEGSXHC-BXSBZORQSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |
Origin of Product |
United States |
Stereochemical and Structural Characteristics of Hyoscyamine Sulphate
Enantiomeric Relationship to Atropine (B194438)
Hyoscyamine (B1674123) is stereochemically defined as the levorotatory or S-(-)-isomer of the atropine base. semanticscholar.orgresearchgate.netnih.gov Atropine itself is not a pure enantiomer but a racemic mixture, comprising an equal 1:1 ratio of S-(-)-hyoscyamine and its corresponding dextrorotatory enantiomer, R-(+)-hyoscyamine. researchgate.netnih.govmdpi.com This relationship is fundamental to understanding the compound's activity, as the pharmacological effects are predominantly attributed to the S-(-)-isomer. researchgate.netmdpi.com
The natural biosynthesis in plants, such as Atropa belladonna (deadly nightshade) and various Datura species, almost exclusively produces the S-(-)-enantiomer. researchgate.netmdpi.com The racemic form, atropine, is often the result of chemical extraction and purification processes that cause the pure S-(-)-isomer to racemize. nih.govnih.gov The distinct three-dimensional arrangement of the atoms in the S-(-) and R-(+) isomers leads to different interactions with biological targets, particularly muscarinic acetylcholine (B1216132) receptors. mdpi.com Advanced analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC) and 13C Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, are employed to differentiate between the enantiomers and determine their ratio in a sample. nih.govmdpi.com
Table 2: Stereoisomers of the Atropine/Hyoscyamine Base
| Name | Composition | Optical Activity | Common Source |
|---|---|---|---|
| Hyoscyamine | Pure S-(-)-enantiomer | Levorotatory (-) | Natural (Plant Biosynthesis) |
| Atropine | 1:1 Racemic Mixture of S-(-) and R-(+)-enantiomers | Optically Inactive | Racemization of Hyoscyamine |
| d-Hyoscyamine | Pure R-(+)-enantiomer | Dextrorotatory (+) | Synthetic/Racemic Separation |
Stability of the S-(-)-Isomer and Racemization Mechanisms
The S-(-)-hyoscyamine isomer is known to be chemically labile under certain conditions, showing a tendency to undergo racemization to form atropine. nih.govmdpi.com This conversion represents a loss of stereochemical purity and is a critical consideration during the extraction, purification, and storage of the compound. The process is particularly accelerated during acid-base extractions from plant materials, a common step in its isolation. nih.govmdpi.comnih.gov
The racemization mechanism occurs at the chiral center in the tropic acid portion of the molecule—specifically, the alpha-carbon atom bonded to the phenyl ring and the carboxyl group. The presence of an acidic or basic catalyst can facilitate the removal of the proton from this alpha-carbon. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, resulting in the formation of both the S-(-) and R-(+) enantiomers. Over time, this process leads to an equilibrium state with a 1:1 mixture, which is atropine. The rate of this racemization has been a subject of study, with techniques like radioimmunoassay being used to measure the conversion of l-hyoscyamine (B7768854). The inherent instability of the pure S-(-)-isomer is why atropine, the more stable racemic form, is often used in various applications. mdpi.com
Structural Modification and Analog Generation for Research Probes
The structure of hyoscyamine possesses key functional groups that are amenable to chemical modification for the generation of analogs and research probes. The primary sites for modification are the hydroxyl group on the tropic acid side chain and the tertiary amine within the tropane (B1204802) ring system. These sites allow for the synthesis of a diverse range of derivatives to investigate structure-activity relationships and to create tools for biological studies.
The generation of research probes, such as fluorescently labeled ligands, is a common strategy for visualizing and studying receptor distribution and dynamics in cells and tissues. nih.govthermofisher.com General principles of probe design involve attaching a fluorophore—a molecule that can absorb and emit light—to the ligand of interest. researchgate.netresearchgate.net In the case of hyoscyamine, the hydroxyl group is a prime candidate for esterification with a linker molecule that is subsequently attached to a fluorescent dye like a rhodamine, fluorescein (B123965) (FITC), or nitro-benzoxadiazole (NBD) derivative. researchgate.netnih.gov This strategy creates a stable conjugate where the hyoscyamine moiety retains its ability to bind to its target receptor, while the fluorophore provides a detectable signal.
Modification of the tertiary amine of the tropane ring to a quaternary ammonium (B1175870) salt is another synthetic route. This changes the charge and pharmacokinetic properties of the molecule and can be used to generate analogs with different receptor binding affinities or selectivities. While specific examples of widely used hyoscyamine-based fluorescent probes are not extensively detailed in the literature, the fundamental chemistry for their creation is well-established, allowing for the potential development of such tools to further probe the function of muscarinic receptors. thermofisher.com
Biosynthesis and Metabolic Engineering of Hyoscyamine
Core Pathways of Tropane (B1204802) Alkaloid Biosynthesis
The biosynthesis of tropane alkaloids (TAs), including hyoscyamine (B1674123), is a complex process originating from amino acids. mdpi.comnih.gov The pathway initiates with either L-ornithine or L-arginine, which are converted to putrescine. nih.govwikipedia.org Putrescine then undergoes methylation to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT). wikipedia.orgsspb.org.cn This step is considered the first committed step in the biosynthesis of tropane alkaloids. sspb.org.cnpnas.org
The N-methylputrescine is subsequently oxidized by a diamine oxidase to form 4-methylaminobutanal, which spontaneously cyclizes to create the N-methyl-Δ¹-pyrrolinium cation. nih.govwikipedia.org This cation serves as a crucial branch point, leading to the synthesis of various alkaloids. mdpi.com For hyoscyamine synthesis, the N-methyl-Δ¹-pyrrolinium cation condenses with a derivative of acetoacetic acid to yield hygrine, which then rearranges to form tropinone (B130398). wikipedia.org
Tropinone is a key intermediate, representing the first metabolite with the characteristic 8-azabicyclo[3.2.1]octane tropane core. msu.edu The reduction of tropinone to tropine (B42219) is a critical step, catalyzed by tropinone reductase I (TRI). nih.gov Tropine then condenses with phenyllactate (derived from phenylalanine) to form littorine (B1216117). wikipedia.orgashs.org The biosynthesis proceeds through the rearrangement of littorine to hyoscyamine aldehyde, a reaction mediated by a cytochrome P450 enzyme (CYP80F1). mdpi.comwikipedia.org Finally, hyoscyamine aldehyde is reduced to hyoscyamine. researchgate.netacs.org The entire biosynthetic process predominantly occurs in the roots of producing plants, from where the alkaloids are transported to aerial parts. nih.govpnas.org
Key Enzymatic Catalysts in Hyoscyamine Production
The production of hyoscyamine is orchestrated by a series of specific enzymes that catalyze distinct steps in the biosynthetic pathway. The efficiency and regulation of these enzymes are critical for the final yield of the alkaloid.
N-Putrescine Methyltransferase (PMT) Activity and Regulation
Putrescine N-methyltransferase (PMT) is a pivotal enzyme that directs the flow of putrescine away from polyamine metabolism and towards tropane alkaloid synthesis. sspb.org.cnpnas.org It catalyzes the S-adenosylmethionine-dependent N-methylation of putrescine to form N-methylputrescine. sspb.org.cn This reaction is the first committed and often rate-limiting step in the pathway. pnas.org Overexpression of the pmt gene in transgenic hairy root cultures of Hyoscyamus niger has been shown to increase PMT activity and the levels of N-methylputrescine significantly. sspb.org.cn However, this increase in the precursor does not always lead to a proportional increase in the final alkaloid products, suggesting that other downstream enzymes can also be rate-limiting. sspb.org.cn The regulation of PMT is complex and can be influenced by various developmental and environmental signals, including elicitors like methyl jasmonate, which can stimulate its activity. sspb.org.cn
Tropinone Reductase Isoforms (TRI and TRII)
The reduction of the 3-keto group of tropinone is a significant branch point in tropane alkaloid metabolism, controlled by two distinct, NADPH-dependent isoforms of tropinone reductase (TR). pnas.orgiastate.edu These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) family, are stereospecific. pnas.orgfrontiersin.org
Tropinone Reductase I (TRI) catalyzes the reduction of tropinone to tropine, which possesses a 3α-hydroxyl group. iastate.edu Tropine is the direct precursor for the synthesis of hyoscyamine and scopolamine (B1681570). ashs.org
Tropinone Reductase II (TRII) reduces tropinone to pseudotropine, which has a 3β-hydroxyl group. iastate.edu Pseudotropine is a precursor for the biosynthesis of calystegines, another class of tropane alkaloids. ashs.org
TRI and TRII share significant amino acid sequence similarity (over 60%) and are thought to have evolved from a common ancestor through gene duplication. iastate.edu Despite their structural similarity, the orientation of tropinone within the active site of each enzyme differs, which accounts for their distinct stereospecificity. iastate.edunih.gov This bifurcation ensures that the metabolic flux is channeled towards different classes of tropane alkaloids. iastate.edu
Hyoscyamine 6β-Hydroxylase (H6H): Hydroxylation and Epoxidation Dynamics
Hyoscyamine 6β-hydroxylase (H6H) is a bifunctional, non-heme dioxygenase that belongs to the 2-oxoglutarate-dependent (Fe/2OG) oxygenase family. rcsb.orgiucr.org It catalyzes the final two steps in the conversion of hyoscyamine to the more valuable anticholinergic drug, scopolamine. pnas.orgnih.gov The two consecutive reactions are:
Hydroxylation : H6H first hydroxylates l-hyoscyamine (B7768854) at the C6 position to produce 6β-hydroxyhyoscyamine. mdpi.comnih.gov
Epoxidation : The enzyme then catalyzes an oxidative cyclization of the newly installed hydroxyl group to form the epoxide ring of scopolamine. iucr.orgnih.gov
The hydroxylase activity of H6H is generally much more efficient than its epoxidase activity, making the epoxidation step rate-limiting in scopolamine biosynthesis. mdpi.com Structural and kinetic studies have revealed that H6H controls the reaction outcome by exploiting the specific spatial positioning of the substrate in the active site for each step. rcsb.orgnih.gov A modest shift in the approach angle of the substrate is sufficient to switch the enzyme's function from hydroxylation to epoxidation. rcsb.org The regioselectivity of the initial hydroxylation at C6 over the neighboring C7 position is dictated by a few key amino acid residues within the active site. iucr.org
Subcellular Localization of Biosynthetic Enzymes
The biosynthesis of tropane alkaloids is highly compartmentalized, both at the tissue and subcellular levels. The primary site of synthesis for hyoscyamine and scopolamine in Solanaceae plants is the root. msu.edupnas.org Within the root, the enzymes are localized in specific cell types and subcellular compartments, suggesting a complex system of metabolite trafficking.
Immunohistochemical studies have shown that hyoscyamine 6β-hydroxylase (H6H) is specifically localized in the pericycle of young roots. oup.comresearchgate.net This localization is consistent with the role of the pericycle in transport processes, potentially facilitating the translocation of the final alkaloid products to the aerial parts of the plant. researchgate.net Similarly, tropinone reductase I (TRI) in Hyoscyamus niger has been found predominantly in the endodermis and outer cortex. msu.edu Other enzymes, such as those involved in the synthesis of phenyllactic acid, are localized to the pericycle and endodermis. msu.edu Cytochrome P450 enzymes, like the littorine mutase (CYP80F1), are generally associated with the endoplasmic reticulum. msu.edu The N-methylputrescine oxidase (MPO) has been localized to peroxisomes. researchgate.net This spatial separation of enzymes implies that intermediates in the pathway must be transported between different cellular compartments and cell types to complete the synthesis of hyoscyamine. msu.edu
Genetic Determinants and Regulation of Biosynthesis
The biosynthesis of hyoscyamine is controlled by a set of specific genes encoding the pathway's enzymes. The expression of these genes is tightly regulated, often in a tissue-specific and developmentally controlled manner. oup.comnih.gov Key genes that have been identified and cloned include those for putrescine N-methyltransferase (PMT), tropinone reductase I (TRI), and hyoscyamine 6β-hydroxylase (H6H). pnas.orgashs.org
The regulation of these biosynthetic genes is also influenced by external stimuli. For instance, treatment with methyl jasmonate (MJ), a plant signaling molecule, has been shown to upregulate the expression of PMT, TRI, and H6H, leading to increased accumulation of tropane alkaloids. sspb.org.cnnih.gov This indicates the existence of complex regulatory networks, likely involving transcription factors, that coordinate the expression of the biosynthetic genes in response to various signals.
Biotechnological Strategies for Enhanced Production
The industrial production of hyoscyamine has traditionally relied on its extraction from medicinal plants, a method susceptible to challenges such as low yields and variability due to environmental factors. nih.govfrontiersin.org To overcome these limitations and meet the pharmaceutical demand, significant research has focused on developing biotechnological strategies for enhanced and controlled production of hyoscyamine. These approaches primarily involve plant cell and organ culture systems and the heterologous expression of the biosynthetic pathway in engineered microorganisms.
Plant Cell and Organ Culture Systems
In vitro culture techniques offer a promising alternative to whole-plant extraction for producing hyoscyamine. ub.edu These methods provide a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints. researchgate.net
Hairy Root Cultures:
A particularly effective approach is the use of "hairy root" cultures, which are induced by the infection of plant tissues with Agrobacterium rhizogenes. thieme-connect.comnih.gov These transformed root cultures are known for their genetic stability, rapid growth in hormone-free media, and their capacity to produce secondary metabolites at levels comparable to or even exceeding those of the parent plant. researchgate.netthieme-connect.comnih.gov
Studies on various plant species from the Solanaceae family, such as Datura stramonium, Hyoscyamus muticus, and Atropa belladonna, have demonstrated the utility of hairy root cultures for hyoscyamine production. frontiersin.orgthieme-connect.comgoogle.com For instance, hairy root cultures of Datura stramonium have been shown to produce hyoscyamine as a major alkaloid, accounting for at least 0.3% of the dry matter. thieme-connect.comnih.gov
Several strategies have been employed to further enhance hyoscyamine yields in these cultures:
Elicitation: The application of elicitors, which are compounds that trigger defense responses in plants, can stimulate the production of secondary metabolites. Both biotic and abiotic elicitors have been shown to increase hyoscyamine accumulation. For example, chitosan (B1678972) has been reported to cause a 2.5 to 3-fold increase in hyoscyamine production in Hyoscyamus muticus hairy roots. frontiersin.org Similarly, treatment with NaCl has resulted in a three-fold increase in hyoscyamine in Datura stramonium hairy roots. frontiersin.org Tobamoviruses have also been used as elicitors in Datura stramonium plants, leading to a significant increase in hyoscyamine content in the roots and capsules. mdpi.com
Media Optimization: The composition of the culture medium plays a crucial role in both biomass growth and alkaloid production. thieme-connect.com Adjusting the concentrations of macronutrients, such as nitrogen sources, has been shown to impact hyoscyamine yields. For example, increasing the nitrate (B79036) concentration in the medium enhanced alkaloid concentration in Anisodus acutangulus hairy roots. frontiersin.org
Precursor Feeding: Supplying the culture with biosynthetic precursors can also boost the production of the final product. The addition of tropic acid to Scopolia japonica suspension cultures, for instance, increased alkaloid levels up to 15 times. fao.org
Genetic Engineering: Overexpression of key genes in the tropane alkaloid biosynthetic pathway is a powerful strategy. The gene encoding putrescine N-methyltransferase (PMT), which catalyzes the first committed step in tropane alkaloid biosynthesis, has been a primary target. frontiersin.orgpnas.org Overexpression of the PMT gene has been shown to enhance tropane alkaloid production in transformed root cultures of Datura metel and Hyoscyamus muticus. nih.gov Another key enzyme is hyoscyamine 6β-hydroxylase (H6H), which converts hyoscyamine to scopolamine. pnas.orgmdpi.com While the goal is often to produce scopolamine, understanding and manipulating H6H expression is crucial for controlling the hyoscyamine/scopolamine ratio. pnas.org Targeted expression of Vitreoscilla hemoglobin (VHb) in the plastids of Hyoscyamus niger hairy roots has also been shown to promote the accumulation of hyoscyamine. frontiersin.orgscispace.com
Bioreactor Systems:
Scaling up hairy root cultures from shake flasks to bioreactors is a critical step for industrial-scale production. Various bioreactor designs, such as stirred-tank, bubble-column, and airlift reactors, have been tested for their suitability in culturing hairy roots and have shown promise in maximizing biomass and alkaloid production. frontiersin.org
| Strategy | Organism/Culture System | Key Finding | Reference |
|---|---|---|---|
| Elicitation (Chitosan) | Hyoscyamus muticus hairy roots | 2.5 to 3-fold enhancement in hyoscyamine production. | frontiersin.org |
| Elicitation (NaCl) | Datura stramonium hairy roots | Three times more hyoscyamine produced. | frontiersin.org |
| Elicitation (Tobamoviruses) | Datura stramonium plants | 5.41–16.54 times increase in hyoscyamine content in roots. | mdpi.com |
| Media Optimization (Nitrate concentration) | Anisodus acutangulus hairy roots | Increased alkaloid concentration. | frontiersin.org |
| Precursor Feeding (Tropic acid) | Scopolia japonica suspension cultures | Up to 15 times increase in alkaloid levels. | fao.org |
| Genetic Engineering (PMT overexpression) | Datura metel and Hyoscyamus muticus transformed root cultures | Enhanced tropane alkaloid production. | nih.gov |
| Genetic Engineering (VHb expression) | Hyoscyamus niger hairy roots | 1.25-fold increase in hyoscyamine compared to non-targeted expression. | scispace.com |
Pharmacological Mechanisms of Action at the Molecular and Receptor Level
Interaction with Muscarinic Acetylcholine (B1216132) Receptors
Hyoscyamine (B1674123) exerts its effects by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors. webmd.com These receptors are integral to the parasympathetic nervous system, which controls a multitude of involuntary bodily functions.
Non-Selective Competitive Antagonism of Muscarinic Receptor Subtypes (M1-M5)
Hyoscyamine sulphate is a non-selective competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). wikipedia.orgdrugbank.comnih.gov This means it binds reversibly to these receptors without activating them, thereby preventing acetylcholine from binding and eliciting its normal physiological response. The antagonism is competitive, meaning that a sufficient increase in the concentration of acetylcholine can overcome the blocking effect of hyoscyamine. drugbank.com
The different muscarinic receptor subtypes are distributed throughout the body and mediate various functions:
M1 receptors are predominantly found in the central nervous system and ganglia and are involved in processes like memory and learning. mdpi.com
M2 receptors are located in the heart, where they regulate heart rate, and are also found in the sinoatrial and atrioventricular nodes. drugbank.commdpi.com
M3 receptors are present on smooth muscles and glands, mediating contractions and secretions. mdpi.commdpi.com
M4 and M5 receptors are primarily located in the central nervous system. drugbank.commdpi.com
By blocking these receptors, hyoscyamine can lead to a range of effects, including reduced gastrointestinal motility and decreased secretions from salivary, bronchial, and sweat glands. nih.govmims.com
Receptor Binding Kinetics and Affinity Profiling
Research has been conducted to determine the binding affinity of hyoscyamine for the different muscarinic receptor subtypes. The affinity is often expressed as a pKi or pA2 value, where a higher value indicates a stronger binding affinity.
One study reported the following pKi values for S-(-)-hyoscyamine against the five human muscarinic receptor subtypes expressed in Chinese hamster oocytes (CHO-K1):
m1: 9.48 ± 0.18
m2: 9.45 ± 0.31
m3: 9.30 ± 0.19
m4: 9.55 ± 0.13
m5: 9.24 ± 0.30 nih.gov
These values indicate a high and relatively uniform affinity of S-(-)-hyoscyamine for all five muscarinic receptor subtypes.
Table 1: Affinity of S-(-)-hyoscyamine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | pKi Value (± SD) |
|---|---|
| m1 | 9.48 ± 0.18 |
| m2 | 9.45 ± 0.31 |
| m3 | 9.30 ± 0.19 |
| m4 | 9.55 ± 0.13 |
| m5 | 9.24 ± 0.30 |
Data from Ghelardini et al. (1997) nih.gov
Effects on Postganglionic Cholinergic Neurotransmission
This compound specifically inhibits the actions of acetylcholine on structures that are innervated by postganglionic cholinergic nerves. drugs.com These are the nerve fibers of the parasympathetic nervous system that release acetylcholine at the target organs. By blocking the muscarinic receptors on the effector cells of smooth muscle, cardiac muscle, and exocrine glands, hyoscyamine effectively interrupts the transmission of nerve impulses at these junctions. mims.comdrugs.com This leads to a reduction in parasympathetic tone and allows sympathetic actions to become more prominent. mdpi.com The release of acetylcholine from postganglionic neurons normally results in effects such as decreased heart rate, increased salivation, and bronchoconstriction; hyoscyamine's antagonism reverses these effects. rsc.org
Stereoselective Differences in Pharmacological Efficacy
Hyoscyamine is the levorotatory (S-(-)-) isomer of atropine (B194438), which is a racemic mixture of S-(-)-hyoscyamine and R-(+)-hyoscyamine. drugbank.commdpi.com The pharmacological activity of atropine is primarily due to the S-(-)-isomer. drugbank.com There is a significant difference in the potency of the two enantiomers, with the S-(-)-isomer being estimated to be 30 to 300 times more potent than the R-(+)-isomer in its binding to muscarinic receptors. mdpi.com
Studies have shown a marked stereoselectivity in the affinity of the hyoscyamine enantiomers for muscarinic receptors. For example, the pA2 values, a measure of antagonist potency, for R-(+)- and S-(-)-hyoscyamine at M1, M2, and M3 receptor subtypes were found to be significantly different:
M1: 7.05 ± 0.05 for R-(+)-hyoscyamine vs. 9.33 ± 0.03 for S-(-)-hyoscyamine
M2: 7.25 ± 0.04 for R-(+)-hyoscyamine vs. 8.95 ± 0.01 for S-(-)-hyoscyamine
M3: 6.88 ± 0.05 for R-(+)-hyoscyamine vs. 9.04 ± 0.03 for S-(-)-hyoscyamine nih.gov
Interestingly, some research suggests that R-(+)-hyoscyamine may have a role in amplifying cholinergic transmission at very low concentrations, an effect not observed with the S-(-)-isomer. nih.gov
Table 2: Comparative Affinity (pA2) of Hyoscyamine Enantiomers for Muscarinic Receptor Subtypes
| Receptor Subtype | R-(+)-hyoscyamine (pA2 ± SD) | S-(-)-hyoscyamine (pA2 ± SD) |
|---|---|---|
| M1 | 7.05 ± 0.05 | 9.33 ± 0.03 |
| M2 | 7.25 ± 0.04 | 8.95 ± 0.01 |
| M3 | 6.88 ± 0.05 | 9.04 ± 0.03 |
Data from Ghelardini et al. (1997) nih.gov
Comparative Molecular Pharmacology with Related Anticholinergic Compounds
Hyoscyamine is closely related to other anticholinergic drugs like atropine and scopolamine (B1681570), which are also tropane (B1204802) alkaloids. wikipedia.org Atropine is the racemic form of hyoscyamine. mdpi.com Scopolamine (also known as hyoscine) differs structurally by the presence of an oxygen bridge. nih.gov
In terms of potency, hyoscyamine is considered to have 98% of the anticholinergic power of atropine. wikipedia.org Scopolamine has about 92% of the antimuscarinic potency of atropine. wikipedia.org While all three are non-selective muscarinic antagonists, there can be subtle differences in their affinities for the various receptor subtypes. For instance, atropine has the highest affinity for the M1 subtype, followed by M2 and M3, with weaker affinity for M4 and M5. wikipedia.org Scopolamine, on the other hand, shows strong affinity for M1-M4 compared to M5. wikipedia.org
The quaternary ammonium (B1175870) derivative of hyoscyamine, phenthonium, also acts as a muscarinic antagonist but its quaternary structure limits its ability to cross the blood-brain barrier. nih.gov
Advanced Analytical Methodologies for Hyoscyamine Sulphate Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of hyoscyamine (B1674123) sulphate, providing robust and reliable methods for its separation and quantification. The versatility of HPLC allows for various modes of separation, tailored to the specific analytical challenge.
Reversed-Phase HPLC for Compound Separation
Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the determination of hyoscyamine sulphate. This technique utilizes a nonpolar stationary phase and a polar mobile phase. Hyoscyamine, being a moderately polar compound, is well-retained and separated from other components in a mixture.
Several studies have detailed RP-HPLC methods for hyoscyamine analysis. For instance, a method using a Primesep 200 column, which has embedded acidic ionizable groups, can effectively retain and separate hyoscyamine. sielc.com The mobile phase typically consists of an organic modifier like acetonitrile (B52724) and an aqueous buffer, such as 0.1% phosphoric acid (H3PO4). sielc.com Detection is commonly performed using a UV detector at a wavelength of 270 nm. sielc.com Another study utilized a reversed-phase C18 column with a mobile phase of octanesulfonic acid sodium salt in methanol (B129727) for the simultaneous determination of hyoscyamine, scopolamine (B1681570), and phenobarbital (B1680315) in tablets. oup.com
A multilaboratory study for the determination of atropine (B194438) (a racemic mixture of hyoscyamine) sulfate (B86663) in commercial products employed a Novapak silica (B1680970) column with a mobile phase of methanol and a 1% aqueous solution of 1-pentanesulfonic acid, sodium salt. researchgate.netoup.comoup.com Detection was carried out using both UV absorbance at 220 nm and fluorescence detection with excitation at 255 nm and emission at 285 nm. researchgate.netoup.comoup.com
Table 1: Exemplary Reversed-Phase HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Primesep 200 | Reversed-phase C18 | Novapak silica |
| Mobile Phase | Acetonitrile & 0.1% H3PO4 | Octanesulfonic acid sodium salt-methanol | Methanol & 1% 1-pentanesulfonic acid, sodium salt |
| Detection | UV at 270 nm | Not specified | UV at 220 nm & Fluorescence (Ex: 255 nm, Em: 285 nm) |
| Reference | sielc.com | oup.com | researchgate.netoup.comoup.com |
Ion-Pair Chromatography in Complex Matrices
For the analysis of this compound in complex matrices, ion-pair chromatography is a powerful technique. This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte. This enhances the retention of the polar hyoscyamine molecule on a reversed-phase column.
The European and United States Pharmacopoeias describe ion-pair HPLC methods for the purity testing of related substances like atropine sulphate. akjournals.com These methods often use octylsilyl silica gel or polar end-capped octadecylsilica gel as stationary phases with mobile phases containing reagents like sodium dodecyl sulphate or sodium heptanesulfonate. akjournals.com A study on the separation of scopolamine and its related compounds, including atropine, utilized a mobile phase of acetonitrile and 40 mM ammonium (B1175870) acetate (B1210297) with 0.05% triethylamine (B128534) (TEA) at pH 6.5. akjournals.com Another method for determining atropine sulfate and tropic acid employed ion-pair chromatography, highlighting its utility for these compounds. acs.org
Chiral HPLC for Enantiomeric Resolution and Purity Determination
Hyoscyamine is the levorotatory (l-) enantiomer of atropine, and its pharmacological activity is distinct from the dextrorotatory (d-) enantiomer. sielc.com Therefore, the ability to separate these enantiomers is crucial for determining the enantiomeric purity of this compound. Chiral HPLC is the definitive method for this purpose.
A study successfully developed a direct enantioseparation method for hyoscyamine sulfate using a chiral αl-acid glycoprotein (B1211001) (AGP) column. researcher.lifenih.gov This method achieved a stereochemical separation factor (ά) of 1.29 and a resolution factor (Rs) of 1.60 for hyoscyamine sulfate. researcher.lifenih.gov The mobile phase parameters, including the type and concentration of the organic modifier, ionic strength, and column temperature, were optimized to control the enantioselective retention and resolution. researcher.lifenih.gov Another chiral HPLC-MS/MS method was developed for the enantiomeric determination of (−)- and (+)-hyoscyamine using a Chiralpak® AY-3 polysaccharide-based stationary phase column with a mobile phase of ethanol (B145695) containing 0.05% diethylamine, achieving a chiral resolution (Rs) of 1.59. urjc.es
Table 2: Chiral HPLC Methods for Hyoscyamine Enantiomers
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | αl-acid glycoprotein (AGP) | Chiralpak® AY-3 |
| Mobile Phase | Optimized based on organic modifier, ionic strength, etc. | Ethanol with 0.05% diethylamine |
| Stereochemical Separation Factor (ά) | 1.29 | Not Reported |
| Stereochemical Resolution Factor (Rs) | 1.60 | 1.59 |
| Reference | researcher.lifenih.gov | urjc.es |
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While hyoscyamine itself is not sufficiently volatile for direct GC analysis, derivatization can be employed. However, GC-MS is a valuable tool for the qualitative and quantitative analysis of tropane (B1204802) alkaloids in various samples. acs.org
One study utilized GC-MS to determine the hyoscyamine content in the leaves and roots of Hyoscyamus reticulatus. researchgate.net The analysis found hyoscyamine to be the predominant compound, with a limit of detection of 3.125 µg/mL and a limit of quantification of 6.25 µg/mL. researchgate.net Another study on Hyoscyamus aureus also employed GC-MS for the analysis of L-hyoscyamine (B7768854) and scopolamine. spu.edu.sy The GC-MS was carried out on an Agilent 7890 gas chromatograph coupled to a Saturn 2000 mass detector, with the column temperature programmed to achieve separation. spu.edu.sy
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. LC-MS is particularly useful for the analysis of this compound in complex biological and food matrices. acs.org
A sensitive LC-MS/MS method was developed for the analysis of tropane alkaloids, including atropine, in corn puff samples. researchgate.net This method used electrospray ionization in the positive mode (ESI+) and monitored multiple reaction monitoring (MRM) transitions for quantification. researchgate.net For atropine, the transition m/z 290.2 > 124.2 was found to be the most intense. researchgate.net Another study developed an LC-MS/MS-based screening workflow for tropane alkaloids using a triple-quadrupole (QQQ) mass spectrometer, which allowed for the annotation and classification of these compounds based on their fragmentation patterns. jove.com
Furthermore, an enantioselective LC-ESI MS/MS procedure was developed to determine R- and S-hyoscyamine in swine plasma after intravenous administration of atropine sulfate. nih.gov This method allowed for the determination of the concentration-time profiles of both enantiomers. nih.gov
Spectroscopic Approaches for Structural and Quantitative Analysis
Spectroscopic techniques provide valuable information about the structure and quantity of this compound. These methods are often used in conjunction with chromatographic techniques for comprehensive analysis.
Attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy has been explored for the quantification of hyoscyamine and scopolamine in plant species of the Solanaceae family. thieme-connect.com While a good calibration was obtained for scopolamine, the prediction quality for hyoscyamine content was moderate. thieme-connect.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. 13C-NMR spectroscopy, in particular, has been used to investigate the enantiomeric differentiation of hyoscyamine in plant extracts using a chiral lanthanide shift reagent. researchgate.net The larger spectral width and singlet signals in 13C-NMR make it suitable for this purpose. researchgate.net
UV-Visible spectroscopy is commonly used for detection in HPLC methods, as hyoscyamine exhibits UV absorbance. sielc.comresearchgate.netoup.comoup.com Fluorescence spectroscopy can also be employed for enhanced sensitivity, with excitation and emission wavelengths of 255 nm and 285 nm, respectively, being reported for the detection of atropine (hyoscyamine) sulfate. researchgate.netoup.comoup.comresearchgate.net
UV-Visible Spectrophotometric Methods
UV-Visible spectrophotometry represents a foundational and accessible technique for the quantification of this compound. This method is predicated on the principle that the molecule absorbs light in the ultraviolet-visible range, and the amount of light absorbed is directly proportional to its concentration in a solution. Several approaches have been developed to enhance the specificity and sensitivity of this method for tropane alkaloids.
One common method involves the formation of a colored complex between the alkaloid and a specific reagent, which can then be measured spectrophotometrically. For instance, the reaction with bromocresol green (BCG) forms a yellow-colored complex, which can be quantified. ikm.org.my The maximum absorbance (λmax) for such complexes is determined by scanning across a range of wavelengths. ikm.org.mymdpi.com For example, a study analyzing alkaloid content in Sechium edule used a UV-Vis spectrophotometer at a wavelength of 273 nm. ikm.org.my
The solubility of tropane alkaloids like atropine (a racemic mixture of hyoscyamine) and scopolamine can be low in water, but the presence of substances like β-cyclodextrin can increase their solubility and, consequently, their absorbance, which can be measured to determine concentration. researchgate.net Spectrophotometric methods can also be employed after a hydrolysis step. For example, atropine and scopolamine can be hydrolyzed to tropine (B42219) and scopine, respectively, followed by an enzymatic oxidation reaction where the change in absorbance of a co-factor like NADH is monitored at 340 nm. nih.gov
While UV-Visible spectrophotometry is a cost-effective and rapid technique, it can be susceptible to interference from other compounds present in the sample matrix that also absorb light at similar wavelengths. researchgate.net Therefore, sample preparation and purification are often crucial steps to ensure accurate quantification.
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Plant Material Characterization
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy has emerged as a powerful, rapid, and non-destructive technique for the chemical characterization of plant materials containing tropane alkaloids like hyoscyamine. mdpi.comfrontiersin.orgnih.gov This method provides a chemical fingerprint of the sample by measuring the absorption of infrared radiation, which causes vibrations of molecular bonds. frontiersin.orgplos.org
The primary advantage of ATR-FTIR is its minimal sample preparation; often, dried and powdered plant material is all that is required. frontiersin.orgnih.gov The resulting spectrum represents a snapshot of the major biochemical components, including proteins, carbohydrates, and secondary metabolites like alkaloids. frontiersin.orgacademie-sciences.fr The fingerprint region, typically between 1800 cm⁻¹ and 600 cm⁻¹, is particularly rich in information for identifying characteristic functional groups. academie-sciences.fracademie-sciences.fr
For tropane alkaloids, specific absorption bands can be identified. For example, the FTIR spectrum of tropane alkaloids is characterized by bands corresponding to O-H and N-H stretching (3700–3000 cm⁻¹), aromatic C-H stretching (around 3104 cm⁻¹), C=O ester stretching (around 1738 cm⁻¹), and C-O ester stretching (around 1200 cm⁻¹). academie-sciences.fr Studies have successfully used ATR-FTIR to identify the presence of hyoscyamine and other alkaloids in various parts of plants like Datura stramonium and Datura innoxia. academie-sciences.frcabidigitallibrary.org
Furthermore, when combined with chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, ATR-FTIR can be used for more than just qualitative identification. mdpi.comresearchgate.net This combination allows for the chemotaxonomic classification of different plant species within the Solanaceae family and even the discrimination of genotypes within a species. researchgate.netnih.gov Moreover, quantitative models can be developed to predict the content of hyoscyamine and scopolamine in plant materials, offering a rapid screening alternative to more time-consuming chromatographic methods. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of hyoscyamine and other tropane alkaloids. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to provide detailed information about the molecular structure. nih.gov
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule, while ¹³C NMR identifies the types of carbon atoms present. nih.govmedchemexpress.comchemicalbook.com For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and between protons and carbons, respectively. researchgate.net
A significant application of NMR in the context of hyoscyamine is the differentiation of its enantiomers, S-(-)-hyoscyamine and R-(+)-hyoscyamine, which together form the racemic mixture atropine. nih.gov Since the two enantiomers have distinct biological activities, their discrimination is crucial. While standard NMR spectra of enantiomers are identical, the use of chiral lanthanide shift reagents (CLSRs), such as Yb(hfc)₃, in combination with an acid like trifluoroacetic acid (TFA), can induce chemical shift differences between the enantiomers, allowing for their quantification. researchgate.netnih.govacs.org ¹³C NMR is often preferred for this purpose due to its wider spectral width and singlet signals, which provide better resolution for resolving the signals of the two enantiomers. researchgate.netacs.org This method has been successfully applied to determine the enantiomeric ratio of hyoscyamine in crude plant extracts from species like Datura stramonium. nih.govacs.org
Furthermore, advanced techniques like HPLC-NMR, which couples the separation power of high-performance liquid chromatography with the structural information from NMR, have been used for the on-line identification of isomeric tropane alkaloids in complex plant extracts. nih.govuchile.cl
Immunological Assay Development for Tropane Alkaloids
Immunological assays offer a highly sensitive and specific alternative to traditional chromatographic methods for the detection of tropane alkaloids, including hyoscyamine. acs.org These methods are based on the specific binding reaction between an antibody and its target antigen (in this case, the tropane alkaloid). mdpi.com The most common formats are the enzyme-linked immunosorbent assay (ELISA) and the lateral flow immunoassay (LFIA). mdpi.com
The development of these assays hinges on the production of antibodies that can recognize the target alkaloids. This often involves designing and synthesizing haptens—small molecules that are structurally similar to the target alkaloid but are conjugated to a larger carrier protein to elicit an immune response. nih.gov The resulting antibodies can be designed to be highly specific to a single alkaloid or to be "broad-spectrum," capable of detecting a range of related tropane alkaloids. nih.gov
Indirect competitive ELISA (ic-ELISA) is a widely used format. In this assay, the sample containing the target alkaloid competes with a known amount of enzyme-labeled alkaloid for binding to a limited number of antibody-coated sites. The signal produced is inversely proportional to the concentration of the alkaloid in the sample. An ic-ELISA has been developed for the rapid screening of atropine, l-hyoscyamine, scopolamine, and other tropane alkaloids in various matrices. nih.gov The half-inhibitory concentrations (IC₅₀) for this assay were reported as 0.05 ng/mL for atropine and 0.14 ng/mL for l-hyoscyamine. nih.gov
Lateral flow immunoassays (LFIAs), often in a dipstick or test strip format, are particularly advantageous for rapid, on-site screening due to their simplicity and low cost. mdpi.comnih.gov An LFIA using gold nanoparticles (AuNPs) has been developed for the simultaneous detection of six tropane alkaloids, including l-hyoscyamine, with a calculated detection limit of 0.29 ng/mL. mdpi.comnih.gov These dipstick tests can provide qualitative or semi-quantitative results within minutes, making them suitable for screening large numbers of samples in food and feed safety applications. mdpi.comresearchgate.net
Validation and Inter-laboratory Reproducibility Studies of Analytical Methods
The validation of analytical methods is a critical process to ensure that they are reliable, accurate, and fit for their intended purpose. tandfonline.com This involves evaluating several performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). tandfonline.comnih.gov
For methods designed to quantify hyoscyamine (often as atropine) and other tropane alkaloids, validation is typically performed according to international guidelines. For example, a UHPLC-ToF-MS method for determining tropane alkaloids in buckwheat was validated for linearity, LOQ, repeatability (RSDr < 15%), and inter-day precision (RSDR < 19%), with recovery rates between 74% and 113%. tandfonline.com Similarly, a QuEChERS-based method coupled with high-resolution mass spectrometry for analyzing honey showed good linearity (R² > 0.99), recoveries from 92.3% to 114.8%, and repeatability between 0.9% and 15.1%. nih.gov
Inter-laboratory reproducibility studies, also known as proficiency tests, are essential for assessing the performance of a method when used by different laboratories. nih.govwur.nl These studies provide a realistic measure of a method's robustness and help establish its performance characteristics under real-world conditions. A proficiency test involving an improved LC-MS/MS method for atropine and scopolamine in food products demonstrated the method's fitness for purpose. nih.gov The reproducibility for atropine varied from 17% to 44% at concentration levels ranging from 1.2 to 54.0 µg/kg. nih.gov Another study on tropane alkaloids in animal feed noted a large variation in the results among participating laboratories, highlighting the challenges in achieving consistent results and the importance of standardized methods. wur.nl For a method analyzing tropane alkaloids in honey, coefficients of variation for reproducibility ranged from 5.1% to 10.3%. researchgate.net These studies are crucial for establishing methods as reliable standards for regulatory monitoring and quality control. nih.gov
Preclinical and in Vitro Research of Hyoscyamine Sulphate
Enzyme Kinetic Studies of Biosynthetic Pathways
The biosynthesis of hyoscyamine (B1674123) involves a series of enzymatic reactions, with a key final step catalyzed by hyoscyamine 6β-hydroxylase (H6H). mdpi.com This enzyme is a 2-oxoglutarate-dependent dioxygenase that not only participates in the formation of hyoscyamine but also its subsequent conversion to scopolamine (B1681570). mdpi.commdpi.com
Kinetic studies of H6H from various plant sources, such as Datura metel, have been conducted to understand its efficiency and substrate affinity. Research on recombinant H6H from D. metel (DmrH6H) revealed Michaelis-Menten kinetics. The K_m values for the substrates hyoscyamine and 2-oxoglutarate were both determined to be 50 μM. researchgate.net Another study on H6H from Atropa belladonna expressed in E. coli determined the K_m value for hyoscyamine to be 52.1 ± 11.5 µM under optimal conditions. mdpi.com In comparison, the H6H from Hyoscyamus niger has a reported K_m value of 35 µM for l-hyoscyamine (B7768854). mdpi.com These studies provide insight into the enzyme's catalytic mechanism and the rate-limiting steps in the biosynthesis of tropane (B1204802) alkaloids.
Table 1: Enzyme Kinetic Parameters for Hyoscyamine Biosynthesis
| Enzyme | Source Organism | Substrate | K_m Value (µM) |
| Hyoscyamine 6β-hydroxylase (DmrH6H) | Datura metel | Hyoscyamine | 50 researchgate.net |
| Hyoscyamine 6β-hydroxylase (DmrH6H) | Datura metel | 2-oxoglutarate | 50 researchgate.net |
| Hyoscyamine 6β-hydroxylase (AbH6H) | Atropa belladonna | Hyoscyamine | 52.1 ± 11.5 mdpi.com |
| Hyoscyamine 6β-hydroxylase (HnH6H) | Hyoscyamus niger | L-hyoscyamine | 35 mdpi.com |
Receptor Binding Assays and Functional Antagonism in Isolated Systems
Hyoscyamine sulphate acts as a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). mdpi.comdrugbank.com Receptor binding assays are crucial for quantifying the affinity of hyoscyamine for different muscarinic receptor subtypes (M1-M5).
Studies have demonstrated that hyoscyamine competitively inhibits the binding of agonists to these receptors located in various tissues, including smooth muscle, cardiac muscle, and exocrine glands. drugbank.com The S-(-)-isomer of hyoscyamine is significantly more potent than the R-(+)-isomer, with an estimated 30 to 300-fold higher potency. mdpi.com This stereoselectivity is a key characteristic of its interaction with muscarinic receptors.
In functional experiments on isolated guinea-pig ileum, a 300-fold difference in affinity between S-(−)-hyoscyamine and its R-(+) enantiomer was observed. semanticscholar.org Similarly, in the rat atrium, a 50-fold difference was found. semanticscholar.org On genetically engineered CHO cells expressing M2 muscarinic receptors, the affinity for S-(−)-hyoscyamine was 36 times higher than for the R-(+) enantiomer. semanticscholar.org
A study investigating the prejunctional effects of l-hyoscyamine derivatives at the rat neuromuscular junction provided a rank order of antimuscarinic potency. nih.gov The findings were: ipratropium (B1672105) > atropine (B194438) > phenthonium = endophen > tropol. nih.gov
Cellular and Subcellular Investigations of Cholinergic Modulation
At the cellular level, hyoscyamine's antagonism of muscarinic receptors leads to the modulation of cholinergic signaling. By blocking the action of acetylcholine, it influences a variety of cellular responses. webmd.com These include the inhibition of adenylate cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP), and the modulation of phosphoinositide breakdown and potassium channels, all mediated through G proteins. drugbank.com
In cardiac membranes, muscarinic receptors exhibit a degree of spontaneous, agonist-independent (constitutive) activity that inhibits adenylyl cyclase. semanticscholar.org Hyoscyamine has been shown to suppress this constitutive activity. semanticscholar.org Studies on rat cardiac membranes found that atropine and S-(−)-hyoscyamine enhanced forskolin-stimulated cAMP synthesis by up to 24%. semanticscholar.org This effect was stereospecific, with the potency of R-(+)-hyoscyamine being 30-fold lower than the S-(−) enantiomer, confirming a receptor-mediated action. semanticscholar.org
Investigations into the hippocampus of non-human primates have explored how acetylcholine modulates cellular resonance, a phenomenon where neurons respond preferentially to inputs of specific frequencies. nih.gov The application of carbachol, a cholinergic agonist, was found to homogenize the resonance properties of different neuron classes, a change mediated by metabotropic acetylcholine receptors. nih.gov While this study did not directly use hyoscyamine, it provides a framework for understanding the cellular consequences of cholinergic modulation that hyoscyamine would antagonize.
Structure-Activity Relationship (SAR) Elucidation for Muscarinic Antagonism
The structure of hyoscyamine is fundamental to its antagonist activity at muscarinic receptors. A key feature is the tropane ring system, which provides a rigid scaffold. The ester linkage and the tropic acid moiety are also critical for binding.
The stereochemistry at the chiral center in the tropic acid portion is paramount. The S-(-)-enantiomer (hyoscyamine) is substantially more active than the R-(+)-enantiomer. mdpi.com The racemic mixture of the two is known as atropine. nih.govderpharmachemica.com
Structure-activity relationship (SAR) studies have explored various modifications to the hyoscyamine structure. For instance, quaternization of the nitrogen atom, as seen in derivatives like ipratropium, can alter the compound's properties, including its ability to cross the blood-brain barrier. nih.govmedkoo.com A study on quaternary derivatives of l-hyoscyamine, such as phenthonium and endophen, investigated how modifications to the nitrogen atom affect prejunctional activity at the neuromuscular junction. nih.gov The results indicated that the prejunctional facilitatory effect of phenthonium is linked to the N-phenyl-phenacyl group in the "exo" conformation and is not related to its cholinolytic properties. nih.gov
Computational Chemistry and Molecular Docking Simulations of Receptor Interactions
Computational methods, including molecular docking and molecular dynamics simulations, have been employed to model the interaction between hyoscyamine and muscarinic receptors at an atomic level. These studies help to visualize the binding pose and identify the key amino acid residues in the receptor's binding pocket that interact with the ligand.
Molecular docking simulations have been used to predict the binding affinity and orientation of hyoscyamine within the active site of muscarinic receptors. derpharmachemica.com For example, a study focusing on the M1 muscarinic acetylcholine receptor used molecular docking to investigate the binding modes of atropine analogues. derpharmachemica.com
In a broader context, computational studies have explored the interaction of hyoscyamine and other natural compounds with various protein targets. One such study docked hyoscyamine against fourteen targets of SARS-CoV-2, revealing its potential binding to the spike glycoprotein (B1211001). nih.gov Another study used molecular docking to screen 73 alkaloid molecules, including hyoscyamine, against the main protease (Mpro) of SARS-CoV-2, with hyoscyamine showing a binding energy of -7 Kcal/mol. chemmethod.com
Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction. physchemres.org For instance, a study on Datura metel compounds used molecular dynamics simulations of up to 100 ns to validate docking results. physchemres.org
Future Directions and Emerging Avenues in Hyoscyamine Sulphate Research
Innovations in Synthetic Biology for Biosynthetic Pathway Optimization
The biosynthesis of hyoscyamine (B1674123) in plants like those from the Solanaceae family is a complex process involving multiple enzymatic steps. frontiersin.orgmdpi.com Traditional reliance on plant cultivation for hyoscyamine production is fraught with challenges, including low yields and susceptibility to environmental factors. frontiersin.organtheia.bio Synthetic biology offers a promising alternative by engineering microorganisms like yeast to produce these valuable alkaloids. antheia.bionih.gov
A significant milestone in this area has been the complete elucidation of the medicinal tropane (B1204802) alkaloid (MTA) biosynthetic pathway, which consists of 13 enzymes. frontiersin.org This knowledge has enabled the reconstruction of the hyoscyamine and scopolamine (B1681570) biosynthetic pathways in engineered yeast cells. frontiersin.orgnih.gov While the initial production levels were low, these proof-of-concept studies have paved the way for further optimization. frontiersin.org
Key strategies for optimizing the biosynthetic pathway in microbial hosts include:
Gene Discovery and Engineering: Functional genomics has been instrumental in identifying previously unknown enzymes in the pathway, such as hyoscyamine dehydrogenase (HDH). nih.gov Further research can focus on discovering more efficient enzyme orthologues from different plant species and using protein engineering to enhance their catalytic activity. mpg.de
Metabolic Flux Redirection: Overexpression of rate-limiting enzymes and disruption of competing metabolic pathways can channel more precursors towards hyoscyamine synthesis. nih.govmdpi.com For example, overexpressing putrescine N-methyltransferase (PMT) has been explored to increase the flux towards the tropane ring formation. nih.gov
Compartmentalization and Transport: Replicating the spatial organization of the biosynthetic pathway found in plants within a single microbial cell is a major challenge. antheia.bio Engineering heterologous transporters to facilitate the movement of intermediates between different subcellular compartments, such as the vacuole and endoplasmic reticulum, is crucial for improving production titers. nih.govpnas.org
Pathway Refactoring: This synthetic biology approach involves redesigning the biosynthetic gene clusters for precise control over gene expression and metabolite production in surrogate hosts. frontiersin.org This allows for the decoupling of gene expression from the complex native regulatory networks in plants.
Recent research has demonstrated that combining these strategies can lead to significant improvements in hyoscyamine and scopolamine production in yeast, with reported increases of over 100-fold for hyoscyamine. pnas.org The diversification of molecular actors involved in hyoscyamine and cocaine biosynthesis in different plant families (Solanaceae and Erythroxylaceae, respectively) also offers a rich source of enzymes with potentially different properties that can be explored for metabolic engineering. univ-tours.fr
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
Accurate and sensitive detection of hyoscyamine sulphate is critical for quality control, research, and forensic applications. While traditional methods like thin-layer chromatography (TLC) are still used for initial screening, modern analytical techniques offer superior performance. researchgate.net
Currently, high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the preferred methods for the analysis of tropane alkaloids. mdpi.comnih.gov These techniques provide high sensitivity and specificity, allowing for the quantification of hyoscyamine at very low levels. mdpi.comeurofins.in
Future developments in analytical techniques are focused on:
Advanced Chromatographic Methods: The use of specialized HPLC columns and the development of two-dimensional liquid chromatography (2D-LC) methods can enhance the separation and selectivity for complex matrices. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS offers increased selectivity and is particularly useful for analyzing complex samples. researchgate.net
Novel Sample Preparation Techniques: The complexity of food and biological matrices necessitates efficient sample preparation methods. mdpi.com Innovations in solid-phase extraction (SPE) using novel materials like molecularly imprinted polymers (MIPs) and metal-organic frameworks (MOFs) are emerging as effective tools for extracting and purifying tropane alkaloids. mdpi.com
Capillary Electrophoresis (CE): CE and its variants, such as micellar electrokinetic chromatography (MEKC), offer high resolution, short analysis times, and low operational costs, making them attractive alternatives for tropane alkaloid analysis. nih.govpensoft.net
The European Commission has recommended the use of HPLC-MS or GC-MS for the analysis of tropane alkaloids in food, with required quantification limits as low as 1 µg/kg for baby food. mdpi.com This highlights the need for continued development of highly sensitive and robust analytical methods.
Advanced Approaches for Stereoselective Chemical Synthesis and Separation
Hyoscyamine is the levorotatory enantiomer of atropine (B194438), and its pharmacological activity is stereospecific. pensoft.net Therefore, the ability to synthesize and separate the enantiomers of hyoscyamine is of great importance. While the direct chemical synthesis of tropane alkaloids is challenging due to their complex stereochemistry, advancements are being made in stereoselective synthesis and separation. nih.gov
The separation of hyoscyamine enantiomers is predominantly achieved through chiral chromatography. pensoft.net
Chiral Stationary Phases (CSPs): HPLC methods using various CSPs, such as those based on α1-acid glycoprotein (B1211001) (AGP), vancomycin, and polysaccharide derivatives, have been successfully employed for the enantiomeric separation of hyoscyamine and related compounds. pensoft.netoup.compensoft.netresearchgate.net
Mobile Phase Optimization: The choice of mobile phase, including the type and concentration of organic modifiers and additives, plays a crucial role in achieving optimal enantioseparation on chiral columns. oup.comresearcher.life
Capillary Electrophoresis (CE): CE with the addition of chiral selectors, such as cyclodextrins, to the running buffer is another powerful technique for the enantioseparation of tropane alkaloids. pensoft.netpensoft.net
Future research in this area will likely focus on the development of more efficient and robust chiral selectors and stationary phases, as well as the optimization of chromatographic and electrophoretic conditions to achieve baseline separation of enantiomers with high resolution and short analysis times.
Integrative Omics Approaches in Tropane Alkaloid Research
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of plant natural product biosynthesis. maxapress.comnih.gov An integrative approach, combining data from these different platforms, provides a comprehensive understanding of the complex regulatory networks governing tropane alkaloid production. researchgate.netmdpi.com
Key applications of integrative omics in hyoscyamine research include:
Gene Discovery: Co-expression analysis of transcriptome data, using known biosynthetic genes as "bait," has proven to be a powerful strategy for identifying novel genes involved in the pathway. nih.govmaxapress.com
Pathway Elucidation: Combining metabolomic and transcriptomic profiling of different plant tissues can reveal tissue-specific patterns of metabolite accumulation and gene expression, providing insights into the localization and regulation of the biosynthetic pathway. researchgate.net
Metabolic Engineering Targets: Omics data can help identify bottlenecks in the biosynthetic pathway and suggest targets for genetic modification to enhance the production of desired compounds. frontiersin.org
Evolutionary Studies: Comparative genomics and pan-genome analysis of different tropane alkaloid-producing species can shed light on the evolutionary trajectory of the biosynthetic pathways. univ-tours.frmaxapress.com
The integration of multi-omics data with computational modeling and machine learning algorithms is expected to further accelerate the discovery and engineering of tropane alkaloid biosynthesis. nih.gov
Computational Design of Muscarinic Receptor Modulators
Hyoscyamine exerts its pharmacological effects by acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov There are five subtypes of mAChRs (M1-M5), and developing subtype-selective ligands is a major goal in drug discovery to minimize off-target effects. nih.govpnas.org
Computational, or structure-based, drug design plays a crucial role in the development of novel muscarinic receptor modulators. pnas.orgnih.gov
Molecular Docking and Virtual Screening: With the increasing availability of high-resolution crystal structures of mAChR subtypes, molecular docking simulations can be used to predict the binding modes of potential ligands and screen large compound libraries for new hits. pnas.orgpnas.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of receptor-ligand interactions and can help to account for receptor flexibility in the drug design process. pnas.orgpnas.org Accelerated MD simulations have been successfully used to identify chemically diverse allosteric modulators of the M2 mAChR. pnas.orgnih.gov
Structure-Based Ligand Design: By exploiting subtle differences in the orthosteric and allosteric binding sites between mAChR subtypes, it is possible to design ligands with enhanced selectivity. nih.govpnas.orgbiorxiv.org For example, a single amino acid difference between the M2 and M3 receptors has been exploited to develop a highly selective M3 antagonist. pnas.org
The future of muscarinic receptor modulator design will likely involve a combination of computational approaches with experimental validation to discover and optimize ligands with desired selectivity and functional properties. pnas.org This includes the design of allosteric modulators, which bind to sites distinct from the orthosteric site and can offer greater subtype selectivity. pnas.orgpnas.org
Q & A
Q. What analytical methods are recommended for quantifying hyoscyamine sulphate in plant tissues, and how can data reproducibility be ensured?
High-performance liquid chromatography (HPLC) with external standardization using peak area measurements is the primary method for quantifying hyoscyamine and its derivatives. For example, EMS-treated Hyoscyamus niger callus samples were analyzed via HPLC to compare scopolamine and hyoscyamine accumulation, with validation through triplicate experiments and statistical analysis (e.g., ANOVA) . To ensure reproducibility, calibration curves derived from linear regression of standard solutions (e.g., 0.01–0.05% EMS concentrations) must be included, and experimental conditions (e.g., column type, mobile phase) should be rigorously documented .
Q. How do environmental factors, such as calcium fertilization, influence hyoscyamine biosynthesis in Hyoscyamus niger?
Calcium treatment alters secondary metabolite pathways by modulating enzyme activity (e.g., hyoscyamine 6β-hydroxylase, H6H) and tropane alkaloid precursors. A randomized experimental design with three replications and Duncan’s multiple range test (p < 0.05) revealed that calcium supplementation increases hyoscyamine content by up to 40% in controlled hydroponic systems . Researchers should pair nutrient treatments with transcriptomic analysis (e.g., RT-qPCR for PMT and H6H genes) to correlate phenotypic changes with molecular mechanisms .
Q. What are the key challenges in distinguishing this compound from its isomers (e.g., atropine) in spectroscopic analyses?
Hyoscyamine’s laevorotatory properties and gold chloride reactivity (forming golden-yellow precipitates at 160°C) differentiate it from racemic atropine. X-ray crystallography or chiral chromatography is recommended for structural confirmation, as UV-Vis and FTIR alone cannot resolve stereoisomerism . For instance, hyoscyamine’s aurichloride derivative has distinct melting points (160°C vs. atropine’s 194°C) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize hyoscyamine yield in in vitro cultures?
Central Composite Design (CCD) with factors like jasmonic acid concentration and elicitation time (ET) effectively models hyoscyamine production. In a 14-experiment CCD setup, variables are tested at five levels (e.g., JAC: 0–50 µM; ET: 0–72 hours), with orthogonality criteria (α = ±1.32) ensuring statistical robustness. Optimal conditions (e.g., 30 µM JAC, 48-hour ET) increased biomass and alkaloid content by 2.5-fold in hairy root cultures . Data should be validated via GC-MS or LC-MS to confirm purity .
Q. What experimental frameworks resolve contradictions in hyoscyamine accumulation data across studies (e.g., EMS vs. calcium effects)?
Contradictions often arise from variable EMS mutagenesis protocols (e.g., 0.03% EMS increased hyoscyamine by 148% in callus cultures, while calcium treatments showed 40% gains in whole plants) . A meta-analysis approach with standardized units (µg/g dry weight) and controlled variables (pH, light cycles) is critical. Researchers should also compare tissue-specific expression of PMT and H6H genes to identify context-dependent regulation .
Q. How do ATP-binding cassette (ABC) transporters influence hyoscyamine tolerance in heterologous expression systems (e.g., yeast)?
Yeast expressing PDR5 transporters (e.g., W303-1A genotype) showed 35% reduced hyoscyamine-induced cell death compared to controls. Fluorescence microscopy and viability assays (e.g., trypan blue exclusion) confirmed transporter efficacy. For plant systems, CRISPR/Cas9-mediated knockout of ABC transporters in Nicotiana tabacum BY-2 cells can test hyoscyamine efflux mechanisms .
Q. What pharmacological implications arise from this compound’s enantiomeric purity in receptor-binding studies?
The natural S(-)-hyoscyamine enantiomer exhibits 10-fold higher muscarinic acetylcholine receptor (mAChR) affinity than the R(+) form. Radioligand binding assays (e.g., using [³H]-QNB) and molecular docking simulations should quantify stereospecific interactions. Atropine’s racemic mixture has weaker peripheral anticholinergic effects, underscoring the need for enantiopure hyoscyamine in neuropharmacology studies .
Methodological Notes
- Data Analysis : Use SAS (v9.1) or R for ANOVA and post-hoc tests (Duncan’s, Tukey’s) to handle biological replicates .
- Sample Preparation : Dry plant tissues at 40°C for 48 hours to standardize biomass measurements .
- Ethical Compliance : Adhere to USP protocols (e.g., Hyoscyamine Sulfate Elixir Identification, USP 29) for clinical-grade alkaloid isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
